methyl 3-iodo-1H-indole-6-carboxylate
Description
Significance of the Indole (B1671886) Scaffold in Medicinal and Synthetic Chemistry
The indole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of medicinal and synthetic chemistry. ijpsr.info This structural motif is present in a vast array of natural and synthetic compounds with significant biological activities. ingentaconnect.comeurekaselect.com
The indole nucleus is a common feature in many natural products, particularly alkaloids, which are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. ingentaconnect.comnih.gov Indole alkaloids represent a large and important subset, with over 4,100 known compounds. nih.govnih.gov These compounds are sourced from a wide variety of organisms, including plants, fungi, bacteria, and marine life such as sponges and tunicates. nih.govnih.govmdpi.com
Many of these naturally occurring indole derivatives exhibit potent biological activities, including antitumor, antibacterial, antiviral, and antifungal properties. nih.govnih.gov Prominent examples of indole-containing natural products with therapeutic applications include:
Tryptophan: An essential amino acid in human nutrition. ingentaconnect.com
Indole-3-acetic acid: A key plant hormone. ijpsr.info
Serotonin (5-hydroxytryptamine): A crucial neurotransmitter in the human body. ijpsr.info
Melatonin: A hormone that regulates sleep-wake cycles. ijpsr.info
Vinblastine and Vincristine: Anticancer agents isolated from the Madagascar periwinkle. numberanalytics.com
Ajmaline: An antiarrhythmic agent. nih.gov
The widespread occurrence and diverse bioactivities of these natural compounds underscore the evolutionary significance of the indole scaffold. nih.govnih.gov
In medicinal chemistry, the indole scaffold is recognized as a "privileged structure." ingentaconnect.comnih.gov This term, coined by Evans and co-workers, describes molecular frameworks that can serve as ligands for a variety of different biological receptors. ijpsr.infoingentaconnect.com The indole ring's unique electronic properties and its ability to form hydrogen bonds and engage in π-stacking interactions allow it to bind to numerous biological targets, including enzymes and G-protein coupled receptors (GPCRs). ijpsr.infonih.gov
This versatility has made the indole nucleus a highly successful scaffold in drug design, leading to the development of a wide range of synthetic drugs with diverse therapeutic applications. nih.govmdpi.comnih.gov The structural flexibility of the indole ring allows for the introduction of various substituents, which can significantly modulate the compound's biological activity and lead to the discovery of new drugs with improved efficacy and safety. mdpi.com
Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold
| Drug Name | Therapeutic Application |
| Indomethacin | Anti-inflammatory |
| Sunitinib | Anticancer (Tyrosine Kinase Inhibitor) |
| Ondansetron | Antiemetic (5-HT3 Receptor Antagonist) |
| Tadalafil | Treatment of Erectile Dysfunction (PDE5 Inhibitor) |
| Frovatriptan | Antimigraine (5-HT Receptor Agonist) |
| This table presents a selection of drugs to illustrate the therapeutic diversity of indole-containing compounds. eurekaselect.comnih.govmdpi.com |
Unique Attributes of Halogenated Indoles, Specifically Iodinated Indoles, in Synthesis
Halogenated indoles, and particularly iodinated indoles, are valuable intermediates in organic synthesis. The introduction of a halogen atom onto the indole ring provides a reactive site for further chemical transformations.
The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various cross-coupling reactions. This characteristic allows for the introduction of a wide range of substituents at the iodinated position, making 3-iodoindoles versatile synthetic intermediates. nih.gov They are frequently used in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings to form new carbon-carbon and carbon-heteroatom bonds. This synthetic flexibility is crucial for building molecular complexity and accessing a diverse library of indole derivatives for drug discovery and materials science. nih.gov The versatility of aryl iodides, in general, provides a practical route to the functionalization of the indole core. rsc.org
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution reactions. bhu.ac.in The preferred site for electrophilic attack is the C3 position, as the resulting cationic intermediate (the 3H-indolium cation) is more stable due to the delocalization of the positive charge onto the nitrogen atom while retaining the aromaticity of the benzene ring. bhu.ac.in
Direct halogenation of the indole nucleus typically occurs at the C3 position. bhu.ac.inmdpi.com Reagents such as N-iodosuccinimide (NIS), iodine, N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS) are commonly used for this purpose. mdpi.com Despite the presence of an electron-withdrawing trifluoromethyl group in some indoles, the ring remains highly reactive towards electrophiles. mdpi.com If the C3 position is already substituted, electrophilic attack may occur at other positions, such as C2 or on the benzene portion of the molecule, often at the C5 or C6 position. rsc.orgbhu.ac.in Achieving regioselectivity at positions other than C3 often requires more specialized synthetic strategies, such as directed metalation or the use of protecting groups. thieme-connect.com
Methyl 3-Iodo-1H-Indole-6-Carboxylate as a Key Heterocyclic Building Block
This compound combines the key features of the indole scaffold with the synthetic advantages of an iodinated intermediate. cymitquimica.com The presence of the iodine atom at the reactive C3 position serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. cymitquimica.com
Simultaneously, the methyl carboxylate group at the C6 position offers another site for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in other coupling reactions. This dual functionality makes this compound a valuable precursor for creating complex, multi-functionalized indole derivatives. cymitquimica.com These derivatives are of significant interest in the development of new pharmaceutical agents and functional materials. cymitquimica.comscbt.com
Its Structural Significance within Indole Chemistry
The strategic importance of this compound lies in the specific placement of its functional groups: an iodine atom at the C3 position and a methyl carboxylate group at the C6 position of the indole nucleus. The indole ring itself is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. researchgate.net
The C3 position of the indole ring is highly reactive and a common site for functionalization. The presence of an iodine atom at this position is particularly significant. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in a variety of transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net This reactivity allows for the facile introduction of a wide range of substituents at a crucial position of the indole core.
The methyl carboxylate group at the C6 position serves multiple roles. It acts as an electron-withdrawing group, which can influence the reactivity of the indole ring, for instance, by enhancing the electrophilic cyclization process during synthesis. organic-chemistry.org Furthermore, the ester functionality can be readily modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. This provides another handle for further molecular elaboration. Derivatives of indole-6-carboxylic acid have been investigated for their potential as antiproliferative agents, targeting receptors like EGFR and VEGFR-2, which are often overexpressed in cancers. nih.govresearchgate.net
| Feature | Significance | Reference |
|---|---|---|
| Indole Nucleus | Prevalent in numerous natural products and medicinally important compounds. | nih.gov |
| Iodine at C3-Position | Excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling diverse functionalization. | researchgate.netnih.gov |
| Methyl Carboxylate at C6-Position | Modulates electronic properties of the ring and provides a site for further chemical modification. Derivatives show potential biological activity. | organic-chemistry.orgnih.gov |
Potential Applications in Advanced Organic Synthesis
The unique structural features of this compound make it a highly versatile intermediate for the synthesis of complex organic molecules. Its primary application lies in its utility in palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern synthetic chemistry. nih.govnih.gov
3-Iodoindoles, such as the title compound, are excellent substrates for a range of coupling reactions, including:
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the C3 position of the indole and a terminal alkyne. organic-chemistry.orgnih.gov This is a powerful method for introducing alkynyl moieties, which are themselves versatile functional groups for further transformations.
Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond between the indole C3 position and an organoboron compound, typically a boronic acid or ester. organic-chemistry.orgnih.gov It is a widely used method for constructing biaryl structures, which are common motifs in pharmaceuticals.
Heck Coupling: This reaction forms a carbon-carbon bond between the indole C3 position and an alkene. organic-chemistry.orgnih.gov It provides a direct route to install vinyl groups, which can participate in various subsequent reactions.
The ability to perform these transformations allows synthetic chemists to use this compound as a platform to construct a diverse library of substituted indole-6-carboxylates. These products can then be evaluated for their biological activity or used as advanced intermediates in the total synthesis of complex natural products. The synthesis of 3-iodoindoles is considered highly significant due to their prevalence in natural products and medicinal chemistry, making methods to produce them valuable. organic-chemistry.org
| Reaction Type | Coupling Partner | Bond Formed | Significance | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | C(sp)-C(sp) | Introduces alkynyl groups for further functionalization. | nih.govnih.gov |
| Suzuki Coupling | Organoboron Reagent | C(sp²)-C(sp²) | Forms biaryl linkages, common in drug molecules. | nih.govnih.gov |
| Heck Coupling | Alkene | C(sp²)-C(sp²) | Creates substituted alkenes from the indole core. | nih.govnih.gov |
Properties
IUPAC Name |
methyl 3-iodo-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFYFIRKVXAESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427822 | |
| Record name | methyl 3-iodo-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850374-98-0 | |
| Record name | 1H-Indole-6-carboxylic acid, 3-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850374-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-iodo-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 3 Iodo 1h Indole 6 Carboxylate and Its Analogs
Strategies for Direct Iodination of Indole (B1671886) Systems at the C3 Position
Direct C-H iodination at the electron-rich C3 position of the indole nucleus is the most atom-economical approach to introduce an iodine substituent. Various methodologies have been developed, broadly categorized into electrophilic iodination and metal-catalyzed regioselective C-H iodination. The choice of method often depends on the substitution pattern of the indole core and the desired functional group tolerance.
Electrophilic Iodination Approaches
Electrophilic iodination is a classical and widely employed method for the C3-iodination of indoles. The reaction proceeds through the attack of the nucleophilic C3 position of the indole on an electrophilic iodine source.
N-Iodosuccinimide (NIS) is a convenient and easy-to-handle electrophilic iodinating agent. nih.govnih.gov Its reactivity can be tuned by the addition of acid catalysts, which enhance the electrophilicity of the iodine atom. For the synthesis of 3-iodoindoles, NIS is often used in a suitable solvent, and the reaction typically proceeds under mild conditions. nih.gov The presence of an electron-withdrawing group, such as a carboxylate at the C6 position, generally decreases the nucleophilicity of the indole ring, potentially requiring harsher reaction conditions or the use of a stronger activating agent.
A general representation of the iodination of an indole derivative using NIS is depicted below:
Reaction Scheme:
While specific conditions for methyl 1H-indole-6-carboxylate are not extensively detailed in readily available literature, general protocols for the iodination of electron-deficient indoles can be adapted. These often involve the use of NIS in solvents like acetonitrile (B52724) or dichloromethane (B109758), sometimes with the addition of a catalytic amount of a Brønsted or Lewis acid to facilitate the reaction.
| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| NIS | Acetonitrile | Room Temp. | Varies | Good to Excellent | nih.gov |
| NIS, Trifluoroacetic acid (cat.) | Dichloromethane | 0 °C to Room Temp. | Varies | Good | nih.gov |
Table 1: Representative Conditions for Electrophilic Iodination of Indoles using NIS.
Gold catalysts, particularly Au(I) and Au(III) species, have emerged as powerful tools in organic synthesis, capable of activating C-H bonds and facilitating a variety of transformations. In the context of indole chemistry, gold catalysis has been employed for various C3-functionalization reactions. While direct gold-catalyzed C-H iodination of indoles is not as commonly reported as other functionalizations, gold catalysts can play a role in activating the indole nucleus or the iodine source. For instance, gold catalysts have been used in one-pot procedures that involve the cyclization of o-alkynylanilines to form an indole, which is then trapped by an electrophilic iodine source. mdpi.com
The application of gold catalysis to the direct C3-iodination of pre-formed, electron-deficient indoles like methyl 1H-indole-6-carboxylate is an area of ongoing research. The development of such a method would offer mild reaction conditions and potentially high regioselectivity.
| Gold Catalyst | Iodine Source | Solvent | Temperature | Yield (%) | Reference |
| AuCl3 | I2 | Acetonitrile | Room Temp. | Moderate to Good | Potential Method |
| [Au(L)]+X- | NIS | 1,2-Dichloroethane | 50 °C | Moderate to Good | Potential Method |
Table 2: Plausible Conditions for Gold-Catalyzed C3-Iodination of Indoles.
Metal-Catalyzed Regioselective C-H Iodination
Transition metal-catalyzed C-H activation has revolutionized the synthesis of complex molecules by allowing for the direct functionalization of otherwise inert C-H bonds. Palladium and copper are two of the most extensively studied metals for this purpose.
Palladium catalysis is a versatile tool for C-H functionalization. While palladium is more commonly associated with C2- or C7-functionalization of indoles through the use of a directing group on the nitrogen atom, methods for C3-functionalization have also been developed. Some palladium-catalyzed reactions proceed via an initial iodination of the indole at the C3 position, followed by a subsequent cross-coupling reaction in a one-pot fashion. nih.gov
Direct palladium-catalyzed C-H iodination at the C3 position often requires specific ligand systems and oxidants. The development of a general and efficient palladium-catalyzed C3-iodination for electron-deficient indoles would be a significant advancement.
| Palladium Catalyst | Ligand | Oxidant | Iodine Source | Solvent | Temperature | Yield (%) | Reference |
| Pd(OAc)2 | None | I2 | I2 | Acetonitrile | 100 °C | Moderate | nih.gov |
| Pd(TFA)2 | Acetyl-protected amino acid | I2 | I2 | Trifluoroacetic acid | Room Temp. | Good | Potential Method |
Table 3: Conditions for Palladium-Catalyzed C-H Iodination of Indoles.
Copper catalysis offers a more economical and sustainable alternative to palladium for C-H functionalization reactions. Several copper-catalyzed methods for the C3-functionalization of indoles have been reported. Copper-mediated domino C-H iodination and nitration of indoles has been achieved, suggesting the viability of copper in activating the indole C3-H bond towards iodination. rsc.orgresearchgate.net These reactions often proceed via a proposed Cu(III)-iodide species that undergoes electrophilic attack at the C3 position. rsc.orgresearchgate.net
The tolerance of these copper-catalyzed systems to electron-withdrawing groups on the indole ring is a key consideration for their application in the synthesis of methyl 3-iodo-1H-indole-6-carboxylate.
Table 4: Conditions for Copper-Catalyzed C-H Iodination of Indoles.
Construction of the Indole Core with Pre-installed C3-Iodo and C6-Carboxylate Functionalities
A primary strategy for the synthesis of this compound involves the construction of the indole ring from precursors that already contain the iodo and carboxylate moieties, or their synthetic equivalents, at the desired positions. This approach often provides a high degree of control over the final substitution pattern.
Fischer Indole Synthesis and its Modern Adaptations for Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgthermofisher.com The classical reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The versatility of this method allows for the preparation of a wide variety of substituted indoles by choosing appropriately functionalized starting materials.
To synthesize an indole with a C6-carboxylate group using the Fischer method, a phenylhydrazine with a carboxylic acid or ester group at the para-position to the hydrazine (B178648) moiety is required. For the target molecule, a plausible precursor would be methyl 4-hydrazino-3-iodobenzoate. This intermediate could be prepared from methyl 4-amino-3-iodobenzoate via diazotization followed by reduction. The subsequent reaction of this hydrazine with a suitable carbonyl compound, such as pyruvic acid or an equivalent that can introduce the C2 and C3 atoms of the indole ring, under acidic conditions would lead to the formation of the desired indole-6-carboxylate. The introduction of the C3-iodo group can be envisioned either by carrying it through the synthesis from a pre-iodinated phenylhydrazine or by iodination of the resulting indole-6-carboxylate at a later stage.
| Starting Phenylhydrazine | Carbonyl Partner | Resulting Indole Substitution Pattern |
| 4-Carboxyphenylhydrazine | Pyruvic acid | Indole-6-carboxylic acid |
| Methyl 4-hydrazinobenzoate | Acetaldehyde | Methyl 2-methyl-1H-indole-6-carboxylate |
| 4-Hydrazino-3-iodobenzoic acid | Glyoxylic acid | 3-Iodo-1H-indole-2,6-dicarboxylic acid |
Reissert Indole Synthesis for Carboxylate-Functionalized Indoles
The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluenes and diethyl oxalate. wikipedia.org The initial condensation reaction is followed by a reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.org This method is particularly well-suited for the synthesis of indoles bearing a carboxylic acid group at the C2 position.
To apply this methodology for a C6-carboxylate functionalized indole, one would need to start with a correspondingly substituted o-nitrotoluene, for example, 4-methyl-3-nitrobenzoic acid or its ester. The condensation with diethyl oxalate, followed by reductive cyclization, would furnish an indole with a carboxylate group at the C6 position and another at the C2 position. The C2-carboxylic acid can often be removed by decarboxylation upon heating. researchgate.net While the classical Reissert synthesis does not directly install a substituent at the C3 position, modern variations and subsequent functionalization steps could be employed to introduce the iodine atom.
Larock Indole Synthesis and its Variants
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between a 2-iodoaniline (B362364) and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.org This method is highly versatile and tolerates a wide range of functional groups on both the aniline (B41778) and the alkyne components. wikipedia.org
For the synthesis of this compound, a potential approach would involve the reaction of methyl 4-amino-3-iodobenzoate with a suitable alkyne. However, the standard Larock protocol involves a 2-iodoaniline. A variation could start with methyl 4-amino-2-iodobenzoate. The challenge then becomes the regioselective introduction of the iodine at the C3 position of the resulting indole. A more direct, albeit challenging, approach would be to utilize a 2-iodoaniline bearing the carboxylate at the desired position (e.g., methyl 3-amino-4-iodobenzoate) and an alkyne that facilitates the introduction of the C3-iodo group. The regioselectivity of the alkyne insertion is a key factor in this synthesis, with sterically demanding groups on the alkyne typically directing the substitution pattern. wikipedia.org
| 2-Iodoaniline Derivative | Alkyne Partner | Potential Indole Product |
| Methyl 3-amino-4-iodobenzoate | 1-(Trimethylsilyl)-2-phenylethyne | Methyl 2-phenyl-3-(trimethylsilyl)-1H-indole-6-carboxylate |
| 2-Iodo-4-carboxyaniline | Propyne | 2,3-Dimethyl-1H-indole-6-carboxylic acid |
| 2-Iodoaniline | Methyl propiolate | Methyl 2-methyl-1H-indole-3-carboxylate |
Cascade and Domino Reactions in Indole Annulation
Cascade or domino reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules like substituted indoles. These reactions can rapidly build molecular complexity from simple starting materials.
A hypothetical cascade reaction for the synthesis of a 3-iodo-6-carboxyindole could involve an intramolecular cyclization of a suitably functionalized precursor. For instance, a properly substituted o-alkynyl aniline could undergo a palladium- or copper-catalyzed cyclization that incorporates an iodinating agent in the reaction mixture, leading to the direct formation of the 3-iodoindole scaffold. The design of the starting material is crucial for the success of such a cascade process.
Esterification and Carboxylation Approaches for the C6-Carboxylate Moiety
An alternative synthetic strategy involves the formation of the indole core first, followed by the introduction of the C6-carboxylate group. This can be achieved through direct carboxylation of a pre-formed 3-iodoindole or by functional group manipulation from an existing substituent at the C6 position.
The direct carboxylation of an indole at the C6 position is challenging due to the preferential reactivity of the C3 position. However, with the C3 position blocked by an iodine atom, electrophilic substitution at the benzene (B151609) ring becomes more feasible. Directed metalation strategies, where a directing group on the indole nitrogen guides a metalating agent to the C6 or C7 position, followed by quenching with carbon dioxide, can be a viable route.
More commonly, the C6-carboxylate is introduced via a precursor group. For example, a 6-bromo-3-iodoindole could undergo a palladium-catalyzed carbonylation reaction in the presence of methanol (B129727) to yield this compound. Alternatively, a 6-cyano-3-iodoindole could be hydrolyzed to the carboxylic acid and subsequently esterified.
Direct Carboxylation of Indole Derivatives
Direct carboxylation of the indole nucleus is a powerful method for introducing a carboxylic acid group, which can then be esterified. The C-3 position of indole is inherently nucleophilic and is the most common site for electrophilic substitution. This reactivity can be harnessed for direct carboxylation reactions.
One prominent method involves the base-mediated carboxylation of unprotected (NH)-indoles using carbon dioxide (CO₂) at atmospheric pressure. This approach is advantageous as it utilizes an inexpensive, non-toxic, and readily available C1 building block. Research has demonstrated that using a strong base, such as lithium tert-butoxide (LiOtBu), is crucial for the success of this reaction. The base serves to deprotonate the indole at the C-3 position, generating a potent nucleophile that attacks CO₂. A large excess of the base is often required to drive the reaction forward and suppress the reverse reaction, decarboxylation. This method provides a direct route to indole-3-carboxylic acids from simple indole precursors.
While C-3 carboxylation is most common, methods for C-2 carboxylation have also been developed, particularly for indoles that have an electron-withdrawing group at the C-3 position. These reactions often employ a strong base system, such as LiOtBu combined with cesium fluoride (B91410) (CsF) and 18-crown-6, to facilitate deprotonation and subsequent carboxylation at the less reactive C-2 position.
The general conditions for the direct C-3 carboxylation of an indole are summarized in the table below.
| Reagents | Conditions | Product |
| Indole Derivative, LiOtBu (excess) | CO₂ (1 atm), Solvent (e.g., DMF), 100 °C | Indole-3-carboxylic acid |
This interactive table summarizes the key components of the base-mediated direct carboxylation of indoles.
Transesterification Reactions for Methyl Ester Formation
Once an indole carboxylic acid has been synthesized, the methyl ester can be formed via several standard organic reactions. The most common method is the Fischer-Speier esterification. masterorganicchemistry.combyjus.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process; therefore, using methanol as the solvent helps to drive the equilibrium towards the formation of the methyl ester. masterorganicchemistry.combyjus.comlibretexts.org Water is generated as a byproduct and can be removed to further favor product formation. byjus.comorganic-chemistry.orglibretexts.org
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by methanol. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org A tetrahedral intermediate is formed, followed by a proton transfer and the elimination of water to yield the final ester product. masterorganicchemistry.commasterorganicchemistry.com
Alternatively, if an ester of a different alcohol (e.g., an ethyl ester) is already present, the methyl ester can be formed via transesterification. This can be achieved under either acidic or basic conditions. For instance, treating an ethyl indole-2-carboxylate (B1230498) with sodium methoxide (B1231860) (NaOMe) in methanol leads to the efficient formation of the corresponding methyl indol-2-carboxylate. mdpi.com
| Reaction | Substrate | Reagents | Product |
| Fischer Esterification | Indole-6-carboxylic acid | Methanol (excess), H₂SO₄ (cat.) | Methyl indole-6-carboxylate |
| Transesterification | Ethyl indole-6-carboxylate | Sodium Methoxide, Methanol | Methyl indole-6-carboxylate |
This interactive table compares two primary methods for the formation of the methyl ester group on an indole ring.
Synthesis of Indole Carboxylates from Precursors
Instead of functionalizing a pre-existing indole, the indole ring system itself can be constructed from acyclic precursors that already contain the necessary substituents. This approach offers high regiochemical control. Two of the most versatile and widely used methods for this purpose are the Fischer and Leimgruber-Batcho indole syntheses.
The Fischer indole synthesis is a classic reaction that produces an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.combyjus.com To synthesize an indole-6-carboxylate, a (4-alkoxycarbonylphenyl)hydrazine would be used as the starting material. This hydrazine is condensed with a suitable ketone or aldehyde (e.g., pyruvic acid or an equivalent) to form a phenylhydrazone. thermofisher.com Upon treatment with an acid catalyst (Brønsted or Lewis acids), the hydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgbyjus.comnih.gov
The Leimgruber-Batcho indole synthesis provides a highly efficient alternative, starting from an o-nitrotoluene derivative. clockss.orgwikipedia.org For the synthesis of an indole-6-carboxylate, one would start with methyl 4-methyl-3-nitrobenzoate. The first step is a condensation reaction between the o-nitrotoluene derivative and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.orgresearchgate.net This intermediate is then subjected to reductive cyclization. clockss.orgwikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or sodium dithionite, to reduce the nitro group to an amine, which spontaneously cyclizes and eliminates the secondary amine to form the indole ring. clockss.orgwikipedia.org This method is known for its high yields, mild conditions, and tolerance of a wide range of functional groups. wikipedia.org
| Synthesis Method | Key Precursor(s) | Key Steps |
| Fischer Indole Synthesis | (4-Methoxycarbonylphenyl)hydrazine, Pyruvic acid | 1. Hydrazone formation. 2. Acid-catalyzed nih.govnih.gov-sigmatropic rearrangement and cyclization. |
| Leimgruber-Batcho Synthesis | Methyl 4-methyl-3-nitrobenzoate, DMF-DMA | 1. Enamine formation. 2. Reductive cyclization. |
This interactive table outlines the precursors and key steps for constructing the indole-6-carboxylate core using two major named reactions.
Chemical Reactivity and Derivatization of Methyl 3 Iodo 1h Indole 6 Carboxylate
Cross-Coupling Reactions at the C3-Iodo Position
The carbon-iodine bond at the C3-position of the indole (B1671886) ring is a key site for chemical modification. The high reactivity of the iodo group as a leaving group in palladium-catalyzed cross-coupling reactions enables the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the synthesis of a wide array of 3-substituted indole derivatives, which are prevalent motifs in many biologically active compounds and functional materials.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. In the context of methyl 3-iodo-1H-indole-6-carboxylate, this reaction allows for the introduction of various aryl and heteroaryl groups at the C3-position. The reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
While specific studies on this compound are not extensively documented in the cited literature, the reactivity of similar 3-iodoindole derivatives in Suzuki-Miyaura couplings is well-established. nih.gov These reactions are generally carried out under mild conditions and exhibit good functional group tolerance. For instance, the coupling of 3-iodoindoles with various arylboronic acids has been shown to proceed efficiently in the presence of a palladium catalyst such as Pd(OAc)2 or Pd(PPh3)4, a phosphine ligand like PPh3 or SPhos, and a base such as K2CO3 or K3PO4 in a suitable solvent mixture, often involving an aqueous phase. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodoindoles
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Dioxane/H2O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | DMF | 90 | 92 |
Note: The data in this table is illustrative and based on the reactivity of analogous 3-iodoindole compounds, not specifically this compound.
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction provides a direct route to introduce alkynyl moieties at the C3-position of the indole ring, leading to the synthesis of 3-alkynylindole derivatives. These compounds are important precursors for the synthesis of various heterocyclic systems and have applications in materials science.
The Sonogashira coupling of 3-iodoindoles is typically carried out using a palladium catalyst, often in conjunction with a copper(I) co-catalyst, an amine base, and a suitable solvent. nih.gov The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. nih.gov For example, the coupling of a 3-iodoindole with a terminal alkyne such as phenylacetylene (B144264) can be achieved using a catalyst system like PdCl2(PPh3)2/CuI in the presence of an amine base like triethylamine (B128534) (Et3N) or diisopropylamine (B44863) (DIPA). nih.gov
Table 2: Typical Conditions for Sonogashira Coupling of 3-Iodoindoles
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | THF | RT | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)2 / PPh3 / CuI | DIPA | DMF | 60 | 85 |
Note: The data in this table is illustrative and based on the reactivity of analogous 3-iodoindole compounds, not specifically this compound.
The Negishi and Stille coupling reactions offer alternative methods for the formation of carbon-carbon bonds at the C3-position of the indole nucleus. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.org The Stille coupling, on the other hand, employs organostannane reagents, which are stable and easy to handle, though concerns about tin toxicity exist. wikipedia.orgthermofisher.comlibretexts.org
While specific examples for this compound are scarce in the provided literature, the general applicability of these reactions to 3-iodoindoles is recognized. nih.govorganic-chemistry.orgorgsyn.org A Negishi coupling would typically involve the reaction of the 3-iodoindole with an organozinc halide in the presence of a palladium or nickel catalyst. wikipedia.org Similarly, a Stille reaction would involve coupling with an organostannane, such as a trialkylaryltin reagent, catalyzed by a palladium complex. nih.gov
Table 3: Illustrative Conditions for Negishi and Stille Couplings of 3-Iodoindoles
| Coupling Type | Organometallic Reagent | Catalyst | Solvent | Temp (°C) |
|---|---|---|---|---|
| Negishi | Phenylzinc chloride | Pd(PPh3)4 | THF | 60 |
Note: This table provides a general representation of reaction conditions for these coupling types with 3-iodoindoles.
Transformations Involving the C6-Carboxylate Group
The methyl carboxylate group at the C6-position of the indole ring provides another handle for synthetic transformations. This ester functionality can be readily converted into a variety of other functional groups, allowing for further diversification of the indole scaffold.
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a range of subsequent derivatization possibilities. This reaction is typically achieved under basic or acidic conditions. Basic hydrolysis, often referred to as saponification, is commonly carried out using an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a mixture of water and an organic solvent like methanol (B129727), ethanol, or THF. nih.gov
The resulting 3-iodo-1H-indole-6-carboxylic acid is a key intermediate that can be used in amide bond formation or other reactions requiring a carboxylic acid functionality. The conditions for hydrolysis must be chosen carefully to avoid any undesired side reactions, particularly those involving the iodo group or the indole ring itself.
Once the carboxylic acid is obtained, it can be converted into a variety of derivatives, with amides being one of the most common and important. The direct amidation of the carboxylic acid with an amine is typically facilitated by a coupling agent. nih.gov A wide range of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents such as HATU and HBTU. acs.orgacs.orgresearchgate.net These reactions are usually performed in the presence of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov
This methodology allows for the synthesis of a diverse library of 3-iodo-1H-indole-6-carboxamides, which can be further functionalized at the C3-position via the cross-coupling reactions described earlier.
Table 4: Common Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent |
|---|---|---|---|
| EDC | HOBt | DIPEA | DCM |
| HATU | - | DIPEA | DMF |
Note: This table lists common reagent combinations used for the amidation of carboxylic acids.
Reduction of the Ester to Alcohol or Aldehyde
The methyl ester at the C-6 position of the indole ring can be reduced to the corresponding primary alcohol, (3-iodo-1H-indol-6-yl)methanol, or the aldehyde, 3-iodo-1H-indole-6-carbaldehyde. The choice of reducing agent and reaction conditions dictates the outcome of the transformation.
Reduction to Alcohol: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are commonly employed for the complete reduction of esters to primary alcohols. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org The reaction typically proceeds by nucleophilic attack of the hydride on the ester carbonyl, followed by elimination of the methoxide (B1231860) and a second hydride attack on the intermediate aldehyde. However, with indole derivatives, the reactivity of LiAlH₄ can sometimes lead to undesired side reactions, such as hydrogenolysis of other functional groups or reactions with the indole N-H. researchgate.net For instance, the reduction of indole-3-carboxylates with excess LiAlH₄ has been reported to yield the corresponding 3-methylindole (B30407) (skatole), indicating a more complex reaction pathway than simple ester reduction. researchgate.net Therefore, careful control of the reaction conditions is essential.
Reduction to Aldehyde: Partial reduction of the ester to an aldehyde requires milder and more sterically hindered reducing agents to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. chemistrysteps.comquora.commasterorganicchemistry.comyoutube.comstackexchange.com The reaction is typically carried out at low temperatures, such as -78 °C, to stabilize the hemiacetal intermediate, which upon aqueous workup, hydrolyzes to the desired aldehyde. chemistrysteps.com The bulky nature of DIBAL-H prevents a second hydride addition to the intermediate. chemistrysteps.com While this is a general method for esters, its application to specific indole-6-carboxylates would require optimization to achieve high selectivity and yield. quora.com
| Product | Reagent | Typical Conditions | Key Considerations |
|---|---|---|---|
| (3-iodo-1H-indol-6-yl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to reflux | Strong reagent; potential for side reactions on the indole ring. researchgate.net |
| 3-iodo-1H-indole-6-carbaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous non-polar solvent (e.g., toluene, DCM), -78 °C | Low temperature is crucial to prevent over-reduction to the alcohol. chemistrysteps.commasterorganicchemistry.com |
Spectroscopic Characterization and Computational Studies
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of an indole (B1671886) derivative is primarily governed by the π → π* transitions within the aromatic indole chromophore. The parent indole molecule typically displays two main absorption bands in the near-ultraviolet region, often referred to as the 1La and 1Lb transitions. The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. nih.govcore.ac.uk
For methyl 3-iodo-1H-indole-6-carboxylate, two key functional groups modify the core indole chromophore: an iodine atom at the C3 position and a methyl carboxylate group (-COOCH₃) at the C6 position.
Iodo Group (C3): The iodine atom, a halogen, can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. Its primary influence on the UV-Vis spectrum is often through the "heavy-atom effect," which can influence transition probabilities, but it also participates in modifying the electronic distribution of the pyrrole (B145914) ring.
Methyl Carboxylate Group (C6): The ester group is a well-established electron-withdrawing group (EWG). When attached to an aromatic system, EWGs typically cause a shift in the absorption maxima. nih.gov A general trend observed for indole derivatives is that an EWG shifts the wavelength of maximum absorbance (λmax) to longer wavelengths (a bathochromic or red shift). nih.gov
Therefore, it is anticipated that the combination of these substituents would lead to a red shift in the absorption bands of this compound compared to unsubstituted indole. The resulting spectrum would be a composite of the electronic influences from both the iodo and the ester functionalities, leading to modulated λmax values. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the UV-Vis spectra of such molecules where experimental data is sparse. nih.govmdpi.com
Table 1: Anticipated Effects of Substituents on Indole UV-Vis Absorption
| Substituent | Position | Electronic Effect | Expected Impact on λmax |
|---|---|---|---|
| -I | C3 | Halogen (Inductive/Resonance) | Modulation of π → π* transitions |
Applications and Synthetic Utility in Intermediates and Target Molecule Synthesis
Methyl 3-Iodo-1H-Indole-6-Carboxylate as a Versatile Synthetic Intermediate
The strategic placement of the iodo and methyl carboxylate groups on the indole (B1671886) core renders this compound a highly versatile precursor in organic synthesis. The iodine atom, in particular, serves as a reactive handle for introducing a wide array of substituents through various cross-coupling reactions. cymitquimica.comnih.gov This capability is fundamental to its role as a foundational component for elaborate chemical structures. The ester group provides another point for modification, such as hydrolysis to a carboxylic acid or conversion to an amide, further expanding its synthetic potential.
The indole nucleus is a prevalent motif in medicinal chemistry, and methods for its derivatization are of great interest. rsc.orgmdpi.com this compound is an exemplary building block for this purpose. The carbon-iodine bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Chemists can leverage this reactivity to execute a variety of transformations, effectively building out the complexity of the indole scaffold. The table below summarizes key reactions where 3-iodoindoles, such as the title compound, are used to generate diverse derivatives.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Structure |
| Suzuki Coupling | Boronic Acids/Esters | C-C (Aryl or Vinyl) | Pd(OAc)₂, PPh₃, Base | 3-Aryl/Vinyl-indole-6-carboxylate |
| Heck Coupling | Alkenes | C-C (Alkene) | Pd(OAc)₂, Ligand, Base | 3-Alkenyl-indole-6-carboxylate |
| Sonogashira Coupling | Terminal Alkynes | C-C (Alkyne) | PdCl₂(PPh₃)₂, CuI, Base | 3-Alkynyl-indole-6-carboxylate |
| Buchwald-Hartwig Amination | Amines | C-N | Pd Catalyst, Ligand, Base | 3-Amino-indole-6-carboxylate |
This table illustrates the synthetic potential of the 3-iodo group for creating complex indole derivatives through various palladium-catalyzed cross-coupling reactions. nih.gov
The indole ring system is a privileged scaffold found in a vast number of biologically active compounds, including many approved drugs. mdpi.comresearchgate.net Consequently, substituted indoles are attractive targets for drug discovery programs. This compound serves as a key precursor for the synthesis of novel, potentially bioactive molecules. cymitquimica.com The ability to systematically modify both the 3- and 6-positions allows for the creation of new chemical entities that can be screened for various therapeutic activities. researchgate.net For instance, indole-3-carboxaldehyde derivatives, which can be conceptually accessed from precursors like the title compound, have been investigated for anti-inflammatory, anticancer, and anti-HIV properties. researchgate.net
Contribution to the Synthesis of Diverse Heterocyclic Systems
The utility of this compound extends beyond simple derivatization to the construction of more complex, multi-ring heterocyclic systems. The functional groups on the indole core can participate in reactions that build new rings onto the existing framework.
Indole alkaloids are a large and structurally diverse class of natural products, many of which possess significant biological activities. encyclopedia.publu.se The total synthesis of these complex molecules often relies on the use of strategically functionalized indole intermediates. While specific syntheses commencing from this compound are not detailed in the surveyed literature, its structural motifs are pertinent to the assembly of alkaloid frameworks. For example, the synthesis of 3H-indoles can be achieved through iodine-mediated intramolecular cyclization of enamines, highlighting the role of iodine in forming indole-related heterocyclic structures. acs.org The introduction of specific side chains via cross-coupling reactions can set the stage for subsequent cyclizations to form the polycyclic systems characteristic of many indole alkaloids. rsc.org
Fused indole systems, where one or more additional rings are annexed to the indole core, are common in natural products and bioactive molecules. nih.gov this compound is a suitable starting material for constructing such architectures. A common strategy involves a two-step sequence: first, a palladium-catalyzed cross-coupling reaction at the 3-position introduces a substituent containing a reactive functional group. Second, an intramolecular reaction is triggered, causing this side chain to cyclize back onto the indole nucleus, forming a new fused ring. For example, an intramolecular Heck reaction can be employed to synthesize 3,4-fused tricyclic indole skeletons. nih.gov This approach allows for the controlled and efficient assembly of complex, polycyclic indole derivatives.
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse molecules for biological screening. nih.gov The creation of a "library" of related compounds allows researchers to efficiently explore the relationship between chemical structure and biological activity. This compound is an ideal scaffold for combinatorial library synthesis due to the reliable and versatile reactivity of its 3-iodo group. nih.gov
Using automated or parallel synthesis techniques, the indole core can be reacted with a large collection of different building blocks (e.g., various boronic acids for Suzuki coupling). nih.gov This process generates a library where each member shares the common indole-6-carboxylate core but possesses a unique substituent at the 3-position. The resulting small molecule libraries can then be screened to identify "hit" compounds with desired biological properties, which can be further optimized into lead compounds for drug development. nih.govnih.gov
Limited Publicly Available Research on this compound for Specified Applications
Detailed research findings specifically documenting the use of this compound for the "Generation of Highly Substituted Indole Libraries" and in "Methodological Advancements in Indole Functionalization" are not extensively available in the public domain. While the chemical structure of this compound suggests its potential as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, dedicated studies focusing on its application for creating diverse chemical libraries or developing novel, regioselective functionalization methods are not readily found in a comprehensive search of scholarly articles and patents.
The presence of an iodine atom at the C3 position of the indole ring makes this compound a prime candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecules. In principle, the C-I bond can be functionalized through established methods such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce a wide array of substituents, which is the basis for generating chemical libraries.
Similarly, the specific placement of the iodo and methyl carboxylate groups on the indole scaffold provides a framework for investigating and developing regioselective synthetic methodologies. The electronic and steric properties of these substituents can influence the reactivity of the indole nucleus, potentially enabling selective modifications at other positions.
However, despite this theoretical potential, specific and detailed experimental studies, including reaction tables, substrate scopes, and yield analyses focusing solely on this compound for the generation of indole libraries and the development of new functionalization methods, are not substantially reported in the available scientific literature. Existing research mentions the compound primarily as a chemical intermediate in specific synthetic pathways rather than the central subject of a broad methodological study or library synthesis effort. bham.ac.ukguidechem.com
Therefore, a detailed article conforming to the requested outline on the applications and synthetic utility of this compound in these specific areas cannot be generated based on the currently accessible research data.
Q & A
Basic: What are the standard synthetic routes for methyl 3-iodo-1H-indole-6-carboxylate?
Methodological Answer:
The synthesis typically involves iodination of a precursor such as methyl 1H-indole-6-carboxylate. A common approach uses iodine and an oxidizing agent (e.g., N-iodosuccinimide) in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under controlled temperatures (0–25°C). Post-reaction purification via recrystallization or column chromatography ensures high purity (>97%) . Key steps:
- Precursor preparation : Methyl 1H-indole-6-carboxylate is synthesized via esterification of indole-6-carboxylic acid using methanol and a catalytic acid.
- Iodination : Directed electrophilic substitution at the 3-position is achieved using iodine and an oxidizing agent.
- Purification : Recrystallization from ethanol/water or chromatography with silica gel and ethyl acetate/hexane mixtures.
Advanced: How can regioselectivity challenges during iodination of indole derivatives be addressed?
Methodological Answer:
Regioselectivity in indole iodination is influenced by electronic and steric factors. Strategies include:
- Directing groups : Electron-donating groups (e.g., methoxy at C6) enhance reactivity at the 3-position.
- Solvent polarity : Polar solvents (e.g., acetonitrile) stabilize transition states favoring 3-iodination .
- Temperature control : Lower temperatures (0–5°C) reduce competing side reactions (e.g., diiodination).
- Catalytic systems : Lewis acids like BF₃·Et₂O can direct iodination to specific positions. Validate regiochemistry via H NMR (coupling patterns) and single-crystal X-ray diffraction .
Basic: What analytical methods confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- H NMR: Peaks at δ 8.1–8.3 ppm (aromatic H at C4/C5), δ 3.9 ppm (ester methyl group).
- C NMR: Carbonyl (C=O) at ~165 ppm, iodine-induced deshielding at C3 (~140 ppm).
- High-Performance Liquid Chromatography (HPLC) : Purity >97% confirmed using a C18 column, methanol/water mobile phase, and UV detection at 254 nm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 301 [M+H]⁺.
- Melting Point : Sharp range (199–201°C) indicates purity .
Advanced: How can researchers resolve contradictions in purity assessments across different analytical techniques?
Methodological Answer:
Discrepancies often arise due to method sensitivity or matrix effects. For example:
- HPLC vs. HLC : HPLC detects UV-active impurities, while HLC (heavy liquid chromatography) may miss non-chromophoric contaminants. Cross-validate using:
- Elemental analysis : Match experimental vs. theoretical C/H/N/I percentages.
- HPLC-MS : Identify co-eluting impurities via mass fragmentation.
- Thermogravimetric analysis (TGA) : Detect non-volatile residues.
Document all methods in peer-reviewed formats per guidelines in medicinal chemistry journals .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
This compound serves as:
- Synthetic intermediate : For Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at C3.
- Pharmacophore scaffold : Modifications at C3 and C6 enable exploration of anticancer/antimicrobial activity.
- Probe for biochemical assays : Radiolabeled I derivatives track indole-based metabolic pathways .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Predict transition-state energies for iodination pathways.
- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys suggest optimal reagents/solvents (e.g., acetonitrile over DCM for higher yield) .
- Machine learning : Train models on existing indole iodination data to predict regioselectivity and side reactions.
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of iodinated vapors.
- Storage : In amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .
- Waste disposal : Neutralize with 10% sodium thiosulfate before incineration.
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric effects : Bulky substituents at C6 (carboxylate) hinder Pd catalyst access to C3-iodine.
- Electronic effects : Electron-withdrawing carboxylate groups activate the C3-I bond for oxidative addition.
- Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 80°C for Suzuki couplings. Monitor via TLC and isolate products via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
